(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Catalog No.
S3341064
CAS No.
430459-57-7
M.F
C12H10BrNO2S2
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthi...

CAS Number

430459-57-7

Product Name

(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

IUPAC Name

4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

Molecular Formula

C12H10BrNO2S2

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C12H10BrNO2S2/c1-16-10-4-3-8(13)5-7(10)6-9-11(15)18-12(14-9)17-2/h3-6H,1-2H3

InChI Key

ZFFSRKSCKBCCIT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)SC(=N2)SC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)SC(=N2)SC

Molecular Structure Analysis

The key features of the molecule include:

  • Thiazole ring: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This ring structure is known for its aromatic properties and biological activity.
  • Methylthio group (SCH₃): Attached to the second position of the thiazole ring, this group can participate in various chemical reactions and may influence the molecule's biological properties.
  • Methoxy group (OCH₃): Located on the phenyl ring at the 5th position, this group can affect the electronic properties of the ring and influence solubility.
  • Bromophenyl group: A brominated phenyl ring attached to the 4th position of the thiazole ring. The presence of bromine can influence reactivity and potentially introduce sites for further functionalization.
  • Double bond configuration (4Z): The configuration indicates that the two substituents on the double bond between the 4th position of the thiazole ring and the benzylidene group are on opposite sides (Z configuration).

Note


Chemical Reactions Analysis

  • Nucleophilic substitution: The bromine atom on the phenyl ring might be susceptible to substitution by nucleophiles, depending on reaction conditions.
  • Oxidation: The methylthio group could potentially be oxidized to a sulfoxide or sulfone group under specific oxidizing conditions.
  • Hydrolysis: Depending on stability, the molecule might undergo hydrolysis under acidic or basic conditions, breaking specific bonds.
  • Search Results: Scientific databases and commercial suppliers indicate the compound can be purchased, but no published research papers or clinical trials were identified (, ).

This lack of information suggests that (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is either a new compound or one that has not been extensively studied yet.

Future Research Potential

Based on the compound's structure, some potential areas for future research can be hypothesized:

  • Thiazole Ring: The presence of the thiazole ring suggests the molecule may have antifungal or antibacterial properties, as many pharmaceuticals containing this moiety exhibit such activity []. Further research would be needed to confirm this.
  • Methylthio Group: The methylthio group can participate in various biological processes. Investigating its role in this specific molecule could be of interest [].

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Exact Mass

342.93363 g/mol

Monoisotopic Mass

342.93363 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-19-2023

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